Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate
Overview
Description
Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique fused ring structure, which includes a furoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable aldehydes or ketones can lead to the formation of the quinoline core, which is then further modified to introduce the furo ring and the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research suggests that derivatives of this compound may possess pharmacological properties, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- 6,7,8-Trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 4-oxo-1,4,6,8-tetrahydrofuro[3,4-g]quinoline-3-carboxylate is unique due to its fused furoquinoline ring system, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This structural uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 4-oxo-6,8-dihydro-1H-furo[3,4-g]quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-19-14(17)11-5-15-12-4-9-7-18-6-8(9)3-10(12)13(11)16/h3-5H,2,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEOXPNRYOAMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C3COCC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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